Hydrogen-Bond Donor Count: Zero vs. Two in Classical 4-Anilinoquinazoline Kinase Inhibitors
4-(4-Phenoxyphenyl)-2-phenylquinazoline possesses zero hydrogen-bond donors, whereas the most widely used 4-substituted quinazoline kinase inhibitors—gefitinib, erlotinib, and lapatinib—each contain two hydrogen-bond donors (one secondary amine NH and one additional NH or OH depending on structure). This absence eliminates the capacity for a key hinge-binding hydrogen-bond interaction that is structurally conserved across the 4-anilinoquinazoline class, directly affecting kinase selectivity profiles .
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | Gefitinib: 2 HBD; Erlotinib: 2 HBD; Lapatinib: 2 HBD |
| Quantified Difference | Delta = 2 HBD |
| Conditions | Computed molecular descriptors (PubChem) |
Why This Matters
Differentiates ATP-competitive kinase inhibitor profiles; zero HBD indicates absence of the classic hinge-binding NH motif required for broad kinase inhibition, potentially narrowing target selectivity.
- [1] PubChem Compound Summary CID 555170, 4-(4-Phenoxyphenyl)-2-phenylquinazoline. National Center for Biotechnology Information, 2025. View Source
- [2] Mendelsohn J, Baselga J. The EGF receptor family as targets for cancer therapy. Oncogene, 2000, 19, 6550–6565. View Source
